molecular formula C29H30ClOP B12690883 4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium CAS No. 94201-77-1

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium

Cat. No.: B12690883
CAS No.: 94201-77-1
M. Wt: 461.0 g/mol
InChI Key: YLLSQFHKJLUIPH-UHFFFAOYSA-M
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Description

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium is a chemical compound that combines the properties of 4-chloro-3,5-dimethylphenolate and triphenyl(propyl)phosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium involves the reaction of 4-chloro-3,5-dimethylphenol with triphenyl(propyl)phosphonium bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. This mechanism is crucial in its antimicrobial activity, where it disrupts bacterial cell membranes and inhibits enzyme function .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: Shares the phenol structure but lacks the triphenyl(propyl)phosphanium moiety.

    Triphenylphosphine: Contains the triphenylphosphine group but does not have the 4-chloro-3,5-dimethylphenolate component.

Uniqueness

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium is unique due to its combined structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

94201-77-1

Molecular Formula

C29H30ClOP

Molecular Weight

461.0 g/mol

IUPAC Name

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium

InChI

InChI=1S/C21H22P.C8H9ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1

InChI Key

YLLSQFHKJLUIPH-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-]

Origin of Product

United States

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